4-tert-Butoxymethylphenylboronic acid

説明

Historical Context of Boronic Acids in Organic Synthesis and Medicinal Chemistry

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, with the general formula R−B(OH)₂. Their history in chemistry began in 1860 when Edward Frankland reported the first synthesis of a boronic acid. Despite this early discovery, for many years, boron-containing compounds were not extensively studied in medicinal chemistry, largely due to concerns about potential toxicity.

This perception began to change as the unique chemical properties of boronic acids were explored. They are now recognized for their stability, low toxicity, and versatile reactivity, making them valuable building blocks and intermediates in organic synthesis. A pivotal moment for boronic acid chemistry was the development of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction, which utilizes boronic acids as key reagents, has become one of the most important transformations in modern organic chemistry.

The entry of boronic acids into medicinal chemistry was significantly advanced by the approval of Bortezomib (Velcade) by the U.S. Food and Drug Administration (FDA) in 2003. Bortezomib was the first boronic acid-containing drug to be used in human chemotherapy, specifically for the treatment of multiple myeloma. The boron atom in Bortezomib is a critical component of its mechanism, enabling it to inhibit proteasomes that would otherwise degrade proteins. The success of Bortezomib spurred a surge of interest in boronic acids for drug discovery, leading to the development of other FDA-approved drugs such as ixazomib and vaborbactam.

Significance of Phenylboronic Acid Scaffolds in Modern Chemical Research

Phenylboronic acids, a subclass of boronic acids where the R group is a phenyl ring, are particularly significant in modern chemical research. Their rigid structure and specific electronic properties make them versatile scaffolds for a wide range of applications, from organic synthesis to materials science and biomedical engineering.

A unique and highly exploited feature of phenylboronic acids is their ability to form reversible covalent complexes with molecules containing vicinal diols (1,2-diols), such as sugars, and other Lewis base donors like amino acids and hydroxamic acids. This interaction is rapid and reversible in aqueous solutions, a key advantage for developing dynamic chemical systems. This property has been fundamental to the design of sensors for saccharide detection, as the binding event can be translated into a measurable signal, such as a change in fluorescence.

Furthermore, this reversible bonding has enabled the creation of "smart" stimuli-responsive materials. For instance, phenylboronic acid-containing polymers have been used to develop hydrogels for drug delivery systems that can release their payload (like insulin) in response to changes in glucose concentration. The ability of the phenylboronic acid moiety to interact with diols has also been applied in the development of materials for tissue engineering and as barriers against pathogens. The incorporation of phenylboronic acid scaffolds into polymers can render them with diverse and dynamic functions without altering their intrinsic properties.

Overview of 4-tert-Butoxymethylphenylboronic Acid as a Research Compound

This compound is a specialized derivative of phenylboronic acid used primarily as a building block and intermediate in organic synthesis. It is not typically an end-product but rather a tool for constructing more complex molecules in a controlled, step-wise fashion. Its structure incorporates the versatile phenylboronic acid core, allowing it to participate in reactions like the Suzuki-Miyaura coupling, while also featuring a protected functional group that can be revealed for subsequent chemical transformations.

The compound is commonly known as this compound. Based on IUPAC nomenclature principles, its systematic name is [4-(tert-butoxymethyl)phenyl]boronic acid.

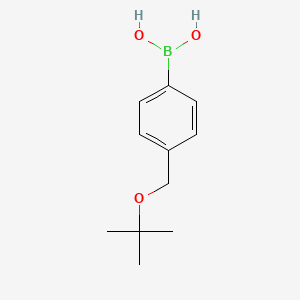

Structural Representation:

The structure consists of a central benzene (B151609) ring. A boronic acid group [-B(OH)₂] is attached to one carbon of the ring. At the opposite (para) position, a tert-butoxymethyl group [-CH₂OC(CH₃)₃] is attached.

Compound Identification Data Table

| Identifier | Value |

| Common Name | This compound frontierspecialtychemicals.comchem-edata.com |

| CAS Number | 1024017-53-5 frontierspecialtychemicals.comscbt.com |

| Molecular Formula | C₁₁H₁₇BO₃ frontierspecialtychemicals.comscbt.com |

| Molecular Weight | 208.07 g/mol frontierspecialtychemicals.comscbt.com |

| SMILES | CC(C)(C)OCC1=CC=C(C=C1)B(O)O frontierspecialtychemicals.com |

The chemical utility of this compound arises from the distinct roles of its two key functional groups: the boronic acid and the tert-butoxymethyl ether.

The Boronic Acid Group : This group provides the primary reactivity for which boronic acids are known. It is an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient formation of a new carbon-carbon bond at the position of the boronic acid, enabling the connection of the phenyl ring to another organic fragment.

The tert-Butoxymethyl Group : This component is a bulky ether group that serves as a stable protecting group for a primary alcohol (a hydroxymethyl group, -CH₂OH). In organic synthesis, protecting groups are used to temporarily "mask" a reactive functional group to prevent it from interfering with a reaction occurring elsewhere on the molecule. The tert-butoxymethyl group is robust and can withstand a variety of reaction conditions, including those typically used for Suzuki-Miyaura couplings.

The primary reactivity potential of this compound lies in a two-stage synthetic strategy:

First, the boronic acid can be used to couple the molecule with another substrate.

Second, the tert-butoxymethyl protecting group can be removed (deprotected) under acidic conditions to reveal the reactive hydroxymethyl group (-CH₂OH). This newly exposed alcohol can then participate in a wide range of subsequent reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.

This "masked functionality" makes this compound a valuable intermediate for the synthesis of complex, multi-functionalized aromatic compounds, where precise control over the sequence of reactions is critical. atomfair.com

Structure

2D Structure

特性

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-4-6-10(7-5-9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBBCXVELDRAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395330 | |

| Record name | 4-tert-Butoxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024017-53-5 | |

| Record name | 4-tert-Butoxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butoxymethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Tert Butoxymethylphenylboronic Acid and Its Analogs

Synthetic Pathways to 4-tert-Butoxymethylphenylboronic Acid

Organometallic Approaches to Arylboronic Acid Synthesis

Organometallic chemistry provides the classical and most established routes to arylboronic acids. nih.gov These methods typically involve the formation of a highly reactive aryl-metal intermediate, which then reacts with a boron electrophile, such as a trialkyl borate (B1201080). One of the earliest and most common methods involves the reaction of an arylmagnesium halide (Grignard reagent) or an aryllithium species with borate esters, followed by acidic hydrolysis to yield the desired boronic acid. nih.gov While effective, these methods can have limitations regarding functional group compatibility, sometimes requiring additional protection and deprotection steps. nih.gov

While the Suzuki-Miyaura reaction is a cross-coupling method that uses boronic acids, the synthesis of these boronic acid precursors is a critical preceding step. libretexts.org The Miyaura borylation reaction is a premier method for synthesizing arylboronic esters, which are stable and easily handled precursors to boronic acids. organic-chemistry.org This reaction utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govorganic-chemistry.org

The catalytic cycle is mechanistically related to other cross-coupling reactions and involves three key steps:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate, Ar-Pd-X.

Transmetalation : A boronate base, formed from the diboron reagent and a base (commonly potassium acetate (B1210297), KOAc), transfers the boryl group to the palladium center, displacing the halide. ed.ac.uk The oxophilicity of boron is a key driving force for this step. organic-chemistry.org

Reductive Elimination : The aryl and boryl groups are reductively eliminated from the palladium center, forming the arylboronic ester (Ar-Bpin) and regenerating the Pd(0) catalyst. rsc.org

This method is highly valued for its mild conditions and excellent tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. nih.gov

Table 1: Comparison of Selected Palladium Catalysts for Miyaura Borylation

| Catalyst/Ligand System | Typical Substrates | Key Advantages |

|---|---|---|

| PdCl₂(dppf) | Aryl bromides, iodides | High efficiency, good functional group tolerance. |

| Pd(PPh₃)₄ | Aryl bromides, iodides | Classical, widely used catalyst. |

| Pd₂(dba)₃ / XPhos | Aryl chlorides, bromides | High activity for less reactive aryl chlorides. |

This table presents a selection of commonly used catalyst systems for the Miyaura borylation reaction.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. acs.org This method involves the use of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (e.g., n-butyllithium or LDA) and directs deprotonation specifically to the adjacent ortho position. The resulting aryllithium intermediate is then trapped with an electrophile, such as triisopropyl borate, to form an ortho-substituted arylboronic ester after workup. organic-chemistry.org

Common directing groups include amides, carbamates, ethers, and sulfonamides. This strategy provides a reliable route to ortho-substituted arylboronic acids that are often difficult to access through other means. However, for the synthesis of the para-substituted this compound, this method is not directly applicable, as it is inherently designed for ortho-functionalization. It remains a key strategy for producing regioisomeric analogs.

Boronylation Reactions and Reagents

Borylation reactions encompass a broad range of methods designed to form a carbon-boron bond. These modern techniques often offer advantages over classical organometallic routes, particularly in terms of milder conditions and enhanced functional group tolerance. The choice of boron reagent is crucial and depends on the specific reaction conditions and desired product.

Table 2: Common Boron Reagents for Borylation Reactions

| Reagent Name | Formula | Common Application |

|---|---|---|

| Bis(pinacolato)diboron | B₂pin₂ | Miyaura borylation |

| Pinacolborane | HBpin | Hydroboration, Miyaura borylation |

| Tetrahydroxydiboron | B₂(OH)₄ | Direct synthesis of boronic acids |

| Triisopropyl borate | B(O-iPr)₃ | Quenching of organometallic intermediates |

This table lists several common boron-containing reagents used in the synthesis of organoboron compounds.

Transition metal-catalyzed borylation, particularly using palladium, nickel, and copper, has become a cornerstone for the synthesis of arylboronic acids. rsc.orgresearchgate.net The Miyaura borylation, as discussed previously, is the most prominent example of a palladium-catalyzed process. acsgcipr.org These reactions typically involve the coupling of an aryl halide or sulfonate with a diboron reagent or a borane. rsc.org The choice of metal, ligand, and base is critical for achieving high efficiency, especially for challenging substrates like sterically hindered molecules or less reactive aryl chlorides. rsc.org

In recent years, iridium-catalyzed C-H borylation has emerged as a powerful alternative. This method allows for the direct conversion of an aromatic C-H bond to a C-B bond, bypassing the need for a pre-functionalized aryl halide. organic-chemistry.orgacs.org These reactions often exhibit high regioselectivity, which is typically governed by steric factors, leading to borylation at the least hindered position of the aromatic ring.

Electrophilic borylation is a transition-metal-free approach for the synthesis of arylboronic acids. rsc.org This method relies on the principles of electrophilic aromatic substitution (SₑAr), where a strong boron electrophile attacks the electron-rich aromatic ring. rsc.org Reagents like boron trihalides (e.g., BBr₃ or BCl₃) can act as potent electrophiles, often in the presence of a Lewis acid, to borylate arenes. nih.gov

The regioselectivity of electrophilic borylation is governed by the electronic effects of the substituents already present on the ring. escholarship.org Electron-donating groups direct the incoming boryl group to the ortho and para positions. A challenge with these methods can be the high reactivity and moisture sensitivity of the boron reagents, often requiring strictly inert conditions. chemrxiv.org Intramolecular versions of this reaction, where the boron reagent is tethered to the substrate, can provide high regioselectivity through directed C-H borylation. rsc.orgrsc.org

Nucleophilic Borylation Methods

A plausible and efficient route to this compound involves a two-step sequence commencing with the synthesis of a suitable precursor, 4-(tert-butoxymethyl)benzyl bromide, followed by a nucleophilic borylation reaction.

Following the formation of 4-(tert-butoxymethyl)toluene, the next step is the benzylic bromination to yield 4-(tert-butoxymethyl)benzyl bromide. This can be achieved using standard brominating agents for benzylic positions, such as N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. A similar procedure has been described for the synthesis of 4-tert-butylbenzyl bromide from 4-tert-butyltoluene. google.com

The final and key step is the nucleophilic borylation of 4-(tert-butoxymethyl)benzyl bromide. A well-established method for this transformation is the palladium-catalyzed reaction with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction, often referred to as a Miyaura borylation, typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The general conditions for the nucleophilic borylation of benzyl (B1604629) halides have been extensively studied and provide a reliable route to the corresponding benzylboronates. researchgate.net

The proposed synthetic pathway is summarized in the table below:

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | Williamson Ether Synthesis | (4-methylphenyl)methanol, tert-butyl bromide, Base (e.g., NaH) | 4-(tert-butoxymethyl)toluene |

| 2 | Benzylic Bromination | 4-(tert-butoxymethyl)toluene, N-bromosuccinimide (NBS), Radical initiator (e.g., AIBN) | 4-(tert-butoxymethyl)benzyl bromide |

| 3 | Nucleophilic Borylation | 4-(tert-butoxymethyl)benzyl bromide, Bis(pinacolato)diboron, Palladium catalyst (e.g., Pd(dba)₂), Ligand (e.g., PPh₃), Base (e.g., KOAc) | This compound pinacol (B44631) ester |

| 4 | Hydrolysis | This compound pinacol ester, Acidic or basic workup | This compound |

Considerations for Selectivity and Yield in this compound Synthesis

In the Williamson ether synthesis, a primary consideration is the choice of base and reaction conditions to favor the desired substitution over potential elimination side reactions, particularly given the tertiary nature of the tert-butyl halide.

During the benzylic bromination, achieving high selectivity for the monobrominated product is crucial. Over-bromination to form the dibrominated species can be a significant side reaction. Careful control of the stoichiometry of NBS and the reaction time is therefore essential.

The nucleophilic borylation step is perhaps the most critical in terms of yield and selectivity. Several parameters must be optimized:

Catalyst and Ligand System: The choice of the palladium catalyst and the phosphine ligand is paramount. Different ligand systems can significantly influence the rate and efficiency of the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination.

Base: The base plays a crucial role in the transmetalation step. Common bases include potassium acetate (KOAc) and carbonates. The strength and nature of the base can affect the reaction rate and the prevalence of side reactions.

Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Side Reactions: A common side reaction in the borylation of benzyl halides is the homocoupling of the benzyl bromide, leading to the formation of a bibenzyl derivative. The formation of this byproduct can be minimized by careful control of the reaction conditions, particularly the catalyst system and the rate of addition of the reagents. Another potential side reaction is the protodeborylation of the product, which can be influenced by the presence of water or other protic species in the reaction mixture.

For benzyl halides, the Suzuki-Miyaura coupling reaction conditions can be substrate-dependent, with different conditions favoring either benzyl esters or benzyl halides. nih.govrsc.org This highlights the importance of optimizing the reaction conditions specifically for the 4-(tert-butoxymethyl)benzyl bromide substrate to maximize the yield of the desired boronic acid. nih.gov

Synthesis of Related Boronic Acid Derivatives with tert-Butyl Moieties

The synthetic strategies for other boronic acids containing tert-butyl groups provide valuable context and comparative methodologies.

Synthesis of (4-(tert-Butyl)-2,6-Dimethylphenyl)Boronic Acid

The synthesis of (4-(tert-butyl)-2,6-dimethylphenyl)boronic acid typically starts from 1-bromo-4-(tert-butyl)-2,6-dimethylbenzene. The borylation is then achieved through a lithium-halogen exchange followed by reaction with a borate ester. A general procedure involves treating the aryl bromide with a strong organolithium base, such as n-butyllithium, at low temperatures to generate the corresponding aryllithium species. This is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

| Starting Material | Key Reagents and Conditions | Product |

| 1-bromo-4-(tert-butyl)-2,6-dimethylbenzene | 1. n-Butyllithium, THF, low temperature2. Trialkyl borate (e.g., B(OMe)₃)3. Acidic workup (e.g., HCl) | (4-(tert-Butyl)-2,6-dimethylphenyl)boronic acid |

Synthetic Routes to 4-tert-Butylphenylboronic Acid

4-tert-Butylphenylboronic acid can be synthesized via several routes, with the Grignard reagent-based method being one of the most common. This method starts with the reaction of 4-tert-butylbromobenzene with magnesium metal to form the corresponding Grignard reagent, 4-tert-butylphenylmagnesium bromide. This organometallic intermediate is then reacted with a trialkyl borate, followed by acidic hydrolysis to afford the final product.

The reaction conditions for the Grignard formation and the subsequent borylation are critical for achieving high yields. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

| Starting Material | Key Reagents and Conditions | Product |

| 4-tert-butylbromobenzene | 1. Magnesium turnings, THF2. Trialkyl borate (e.g., B(OMe)₃)3. Acidic workup (e.g., HCl) | 4-tert-Butylphenylboronic acid |

Preparation of Other tert-Butoxy-Substituted Boronic Acid Derivatives

The synthesis of other boronic acids bearing a tert-butoxy (B1229062) group often involves the protection of a phenolic hydroxyl group as a tert-butyl ether, followed by borylation of an appropriately functionalized aromatic ring.

For example, the synthesis of 1-bromo-4-(tert-butoxy)benzene (B1272080) can be achieved by the reaction of 4-bromophenol (B116583) with isobutylene (B52900) in the presence of an acid catalyst. This tert-butoxy substituted aryl bromide can then be converted to the corresponding boronic acid using methods similar to those described above, such as lithium-halogen exchange or Grignard formation followed by reaction with a borate ester.

Another example is the synthesis of (3-(tert-Butyl)-4-methoxyphenyl)boronic acid, which can be prepared from the corresponding bromo- or iodo-precursor. cymitquimica.com The synthesis of 4-butoxy-3-chlorophenylboronic acid has also been reported, demonstrating the compatibility of these synthetic methods with other substituents on the aromatic ring. chemdad.com The synthesis of 3-methoxyphenylboronic acid from 3-bromoanisole (B1666278) is a well-documented procedure that can be adapted for tert-butoxy analogs. chemicalbook.com

The following table summarizes some examples of tert-butoxy-substituted boronic acid derivatives and their potential synthetic precursors:

| Boronic Acid Derivative | Potential Synthetic Precursor |

| 4-tert-Butoxyphenylboronic acid | 1-Bromo-4-(tert-butoxy)benzene |

| 3-tert-Butoxyphenylboronic acid | 1-Bromo-3-(tert-butoxy)benzene |

| (3-(tert-Butyl)-4-methoxyphenyl)boronic acid | 1-Bromo-3-(tert-butyl)-4-methoxybenzene |

| 4-Butoxy-3-chlorophenylboronic acid | 1-Bromo-4-butoxy-3-chlorobenzene |

Reaction Mechanisms and Mechanistic Studies Involving 4 Tert Butoxymethylphenylboronic Acid

Mechanistic Aspects of Boronic Acid Reactions

The versatility of boronic acids, including 4-tert-butoxymethylphenylboronic acid, in synthesis stems from several key mechanistic features. These range from their behavior as Lewis acids to their role in complex catalytic cycles.

Boronic acids are characterized by a boron atom with a vacant p-orbital, which makes them effective Lewis acids—species that can accept a pair of electrons. This Lewis acidity is fundamental to their reactivity, allowing them to form reversible covalent bonds with Lewis bases such as hydroxyl groups. The interaction with a Lewis base transforms the trigonal planar, sp²-hybridized boron into a more nucleophilic, tetrahedral, sp³-hybridized boronate species, often referred to as an "ate complex". This activation is a crucial initial step in many reactions, including the Petasis borono-Mannich reaction and certain cross-coupling processes. The electronic properties of the aryl substituent can modulate this Lewis acidity; electron-withdrawing groups enhance it, while electron-donating groups, like the tert-butoxymethyl group, may slightly diminish it.

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst inserts into the bond of an organic halide (Ar-X), forming a Pd(II) intermediate. |

| Transmetalation | The organic group from the boronic acid replaces the halide on the Pd(II) complex. |

| Reductive Elimination | The two organic groups on the palladium complex couple and are expelled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. |

The transmetalation step itself is complex and can proceed through two primary, often competing, pathways, particularly when a base is present:

The Boronate Pathway: The boronic acid reacts with a base (e.g., hydroxide) to form a more nucleophilic boronate species [ArB(OH)₃]⁻. This activated boronate then transfers its aryl group to the Pd(II) complex.

The Oxide Pathway: The halide ligand on the Pd(II) complex is replaced by a hydroxide (B78521) or alkoxide from the base, forming a palladium-hydroxo species. This complex then reacts with the neutral boronic acid, facilitating the transfer of the aryl group.

The operative pathway is influenced by reaction conditions such as the nature of the base, solvent, and ligands on the palladium catalyst.

Proton transfer is a fundamental process that can be both productive and a source of side reactions in boronic acid chemistry. A significant side reaction involving proton transfer is protodeboronation , where a proton replaces the boronic acid group on the aromatic ring, leading to the formation of an undesired arene byproduct. This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. Mechanistic studies have shown that protodeboronation can be catalyzed by both acids and bases.

In some contexts, proton transfer is an integral part of the desired reaction mechanism. For instance, in the Petasis borono-Mannich reaction, proton transfers are involved in the initial formation of an iminium ion from an amine and an aldehyde, a key electrophilic intermediate that subsequently reacts with the boronate. researchgate.netresearchgate.net

The boron center of a boronic acid is electrophilic and susceptible to attack by nucleophiles. However, a more common mechanistic role involves the organic substituent of the boronic acid acting as the nucleophile. After activation with a Lewis base to form a tetrahedral boronate "ate" complex, the carbon-boron bond becomes more polarized, and the attached organic group becomes significantly more nucleophilic.

This principle is exemplified in reactions like the Petasis reaction, where the vinyl or aryl group from the boronate attacks an electrophilic iminium ion. organic-chemistry.orgmdpi.com Similarly, activated boronic esters can add to carbonyl compounds like aldehydes and ketones. nih.gov The reaction proceeds through the nucleophilic addition of the boronic acid's organic moiety to the electrophilic carbonyl carbon. youtube.commasterorganicchemistry.comlibretexts.org

In other reactions, such as nucleophilic aromatic substitution, the boronic acid moiety itself could be considered part of a group that is ultimately eliminated from the starting material as the reaction cycle concludes.

Specific Mechanistic Studies Related to tert-Butoxy-Containing Compounds

While specific mechanistic studies focused exclusively on this compound are not prevalent, research on sterically hindered boronic acids provides significant insight into how its structure would influence reaction mechanisms. The tert-butoxymethyl group is notable for its steric bulk and its electron-donating character through induction.

Steric Effects: The primary influence of the bulky tert-butoxy (B1229062) group is steric hindrance. In the context of Suzuki-Miyaura coupling, extreme steric demand can significantly impact the reaction outcome. Studies have shown that sterically hindered boronic acids, such as tert-butylboronic acid, may fail to undergo cross-coupling under standard conditions due to the difficulty of the reactants approaching the catalyst center. rsc.org The steric properties of bulky substituents can override electronic effects in dictating the pathway of transmetalation. nih.gov The flexibility of the transmetalating group can also be a factor; for instance, the tert-butyl group is more flexible and can undergo pyramidalization more easily than a rigid adamantyl group, which can favor its transfer during transmetalation. nih.gov This suggests that the bulky but somewhat flexible tert-butoxymethyl substituent would likely slow down, but not necessarily prevent, key steps like transmetalation.

Electronic Effects: The ether oxygen in the tert-butoxymethyl group has an electron-donating inductive effect (+I). In Suzuki-Miyaura reactions, the electronic properties of substituents on the boronic acid can influence the rate of transmetalation. mdpi.com Generally, electron-donating groups can slightly decrease the Lewis acidity of the boron center and may slow the transmetalation step compared to electron-withdrawing groups. However, this effect is often subtle and can be overshadowed by the choice of catalyst, ligands, and reaction conditions.

Mechanistic Insights into Iron-Catalyzed β-Methyl Scission of tert-Butoxyl Radicals

The β-methyl scission of the tert-butoxyl radical (t-BuO•) to form a methyl radical and acetone (B3395972) is a fundamental process in radical chemistry. While this reaction is known to occur, it is generally considered a thermodynamically spontaneous but often difficult-to-control process. mdpi.comnih.gov However, recent studies have revealed that iron catalysts can significantly facilitate this scission, even at low temperatures. mdpi.comnih.gov

Mechanistic investigations, particularly through Density Functional Theory (DFT) calculations, have shown that the coordination of the tert-butoxyl radical to an iron center substantially lowers the activation energy required for the β-methyl scission. mdpi.comnih.gov In the absence of a catalyst, the free t-BuO• radical has a calculated activation energy of 9.3 kcal/mol for this scission. mdpi.comnih.gov In contrast, when coordinated with an iron catalyst, this barrier is reduced to a range of 3.9 to 5.2 kcal/mol. mdpi.comnih.gov This lower activation energy makes the iron-catalyzed pathway a much more facile process, explaining the selective generation of methyl radicals at room temperature in certain iron-catalyzed reactions, such as the carboazidation of alkenes. mdpi.com

This catalytic effect is pivotal in reactions where the controlled generation of methyl radicals is desired. The iron catalyst essentially provides an alternative, lower-energy pathway for the fragmentation of the tert-butoxyl radical, which is often formed from precursors like tert-butyl peroxybenzoate (TBPB). mdpi.com The process highlights the significant role transition metals can play in altering the reactivity and fragmentation patterns of radical intermediates. mdpi.comnih.gov

| Parameter | Uncatalyzed Scission | Iron-Catalyzed Scission |

| Reactant | Free tert-Butoxyl Radical (t-BuO•) | Iron-Coordinated t-BuO• |

| Products | Methyl Radical + Acetone | Methyl Radical + Acetone |

| Activation Energy (kcal/mol) | 9.3 | 3.9 - 5.2 |

Potassium tert-Butoxide-Mediated Reactions and Radical Anionic Intermediates

Potassium tert-butoxide (KOt-Bu) is widely recognized as a strong, non-nucleophilic base, but its reactivity extends into the realm of single-electron transfer (SET) chemistry. acs.orgprinceton.edu Mechanistic studies have demonstrated that KOt-Bu can mediate a variety of reactions, including C-H arylations and the dimerization of heterocyclic N-oxides, through pathways involving radical anionic intermediates. acs.orgrsc.orgnih.gov

In the synthesis of N-heterobiaryls from heterocyclic N-oxides, for instance, preliminary mechanistic evidence points to the formation of radical anionic species arising from the interaction between the N-oxide substrate and potassium tert-butoxide. rsc.orgnih.gov This SET event initiates a cascade that ultimately leads to the coupled product. The ability of KOt-Bu to promote such reactions without the need for a transition metal catalyst makes it an attractive reagent from both an economic and environmental standpoint. researchgate.net

The propensity for KOt-Bu to engage in SET is influenced by the higher electropositivity of potassium compared to lithium or sodium, which enhances its ability to initiate the formation of radical intermediates. researchgate.net These radical pathways are supported by experimental evidence from radical scavenging and electron paramagnetic resonance (EPR) experiments in related systems. researchgate.net The reaction often proceeds via the formation of an aryl radical, which can then undergo further transformations like intramolecular cyclization. acs.org

| Reaction Type | Mediator | Key Intermediate | Mechanistic Feature |

| Dimerization of Heterocyclic N-Oxides | Potassium tert-Butoxide | Radical Anionic Species | Transition Metal-Free C-C Coupling rsc.orgnih.gov |

| Intramolecular Arylation | Potassium tert-Butoxide | Aryl Radical | Single-Electron Transfer (SET) Initiation acs.org |

Kinetic and Mechanistic Studies in Catalytic Oxidation with tert-Butyl Hydroperoxide

Tert-butyl hydroperoxide (TBHP) is a common oxidant used in a wide array of catalytic oxidation reactions. Kinetic and mechanistic studies have provided a deeper understanding of how catalysts, particularly those based on transition metals, activate TBHP to perform selective oxidations. rsc.orgacs.org

In the oxidation of cyclohexane (B81311) using metal–nitrogen-doped carbons (M-N-C) and metal phthalocyanine (B1677752) (MPC) catalysts, the reaction is primarily mediated by tert-butoxy radicals formed at the metal active site (M–N4). rsc.orgresearchgate.net DFT calculations support a radical-mediated Eley–Rideal mechanism. rsc.org Kinetic studies show that the apparent reaction orders are less than one for both the substrate and TBHP, which is indicative of a surface-mediated reaction. rsc.org Among various metals tested (Fe, Mn, Co, Cu, Cr, Ni), iron-containing catalysts consistently exhibit the highest reactivity. rsc.org

Further mechanistic work on oxidative Mannich reactions catalyzed by various transition metal salts (e.g., FeCl₃, CuBr) with TBHP as the oxidant proposes a general mechanism initiated by a rate-determining single-electron transfer (SET). acs.org The role of the metal catalyst is to initiate the conversion of TBHP into tert-butylperoxy radicals, which are the major oxidants in the rate-determining step. acs.org The cleavage of the O-O bond in TBHP can also be facilitated by mitochondrial membrane-bound copper, leading to the formation of both alkoxyl and methyl radicals. nih.gov

| Catalytic System | Substrate | Proposed Mechanism | Key Findings |

| M–N4 Catalysts (M=Fe, Mn, Co, etc.) | Cyclohexane | Radical-mediated Eley–Rideal | Reaction mediated by tert-butoxy radicals; Fe is the most reactive metal. rsc.orgresearchgate.net |

| Transition Metal Salts (FeCl₃, CuBr) | N,N-dialkylanilines | Single-Electron Transfer (SET) | Catalyst initiates conversion of TBHP to tert-butylperoxy radicals. acs.org |

| LaCo₁₋ₓFeₓO₃ Perovskites | Cinnamyl Alcohol | Complex Radical Network | Synergistic effect between cobalt and iron enhances catalytic activity. researchgate.net |

Carbocation Rearrangements in tert-Butyl Systems

The formation of carbocations is a frequent event in reactions involving tert-butyl groups, and these intermediates are highly susceptible to rearrangement to form more stable species. numberanalytics.com A carbocation rearrangement involves the structural reorganization of the ion, typically through the migration of a neighboring hydride ion (a 1,2-hydride shift) or an alkyl group (a 1,2-alkyl shift) to the positively charged carbon atom. numberanalytics.comlibretexts.org

These shifts are extremely common and are driven by the thermodynamic imperative to achieve greater stability. For example, a less stable primary or secondary carbocation will readily rearrange to a more stable secondary or tertiary carbocation if a suitable migration pathway is available. numberanalytics.comresearchgate.net The tert-butyl cation is a classic example of a stable tertiary carbocation. Reactions that initially form a primary carbocation often undergo rapid 1,2-shifts to ultimately yield a more stable tertiary cationic center. researchgate.net

In the 2-tert-butyl-2-adamantyl system, carbocation-forming reactions occur with extreme rapidity. acs.org The initially formed tertiary carbocation can undergo further rearrangements, such as methyl shifts, leading to different isomeric products. The interconversion between carbocationic intermediates can be rapid, and the final product distribution often reflects the relative stabilities of these intermediates and the barriers to their interconversion. acs.org Such rearrangements are not limited to simple shifts; they can also involve more complex processes like ring expansions and contractions when a carbocation is formed adjacent to a strained ring system. masterorganicchemistry.com

| Type of Rearrangement | Migrating Group | Driving Force | Typical Outcome |

| 1,2-Hydride Shift | Hydride Ion (H⁻) | Formation of a more stable carbocation | Secondary → Tertiary Carbocation numberanalytics.com |

| 1,2-Alkyl Shift | Alkyl Group (e.g., CH₃⁻) | Formation of a more stable carbocation | Secondary → Tertiary Carbocation masterorganicchemistry.com |

| Ring Expansion | C-C Bond of a Ring | Relief of ring strain and carbocation stabilization | Cyclobutylcarbinyl → Cyclopentyl Cation masterorganicchemistry.com |

Derivatization and Functionalization Strategies for 4 Tert Butoxymethylphenylboronic Acid

Modification of the Boronic Acid Moiety

The boronic acid group is the most prominent reactive center of the molecule. Its ability to be transformed into various other boron-containing functionalities is key to its utility, particularly in controlling its reactivity and stability for sequential chemical transformations.

One of the most common modifications of boronic acids is their conversion into boronate esters. This transformation is often performed to enhance the compound's stability, improve its solubility in organic solvents, and modulate its reactivity in cross-coupling reactions. The reaction typically involves the condensation of the boronic acid with a diol, eliminating water. Cyclic esters, such as those formed with pinacol (B44631), are particularly stable and are widely used as protecting groups for the boronic acid functionality. thermofisher.comescholarship.org These protected boronates are generally stable to chromatography, which facilitates their purification. sigmaaldrich.com

Another common transformation is the intermolecular dehydration of boronic acids to form cyclic anhydrides known as boroxines. This process can occur upon heating or under dehydrating conditions and is often a reversible equilibrium. For many arylboronic acids, the commercially available solid form exists as a mixture of the free acid and its corresponding boroxine (B1236090) anhydride. calpaclab.comtcichemicals.com

Table 1: Common Esterification and Anhydride Formation Reactions

| Transformation | Reagent/Condition | Product | Purpose |

|---|---|---|---|

| Pinacol Esterification | Pinacol, Dean-Stark | 2-(4-(tert-Butoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Protection, Stability, Purification |

| Neopentyl Glycol Esterification | Neopentyl glycol | 5,5-Dimethyl-2-(4-(tert-butoxymethyl)phenyl)-1,3,2-dioxaborinane | Protection, Stability |

| Anhydride Formation | Heat/Dehydration | Trimeric boroxine | Often present in solid-state |

Conversion to Other Boron-Containing Functional Groups

Beyond esterification, the boronic acid moiety can be converted into other valuable boron-containing functional groups, such as trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates. These derivatives offer unique advantages in terms of stability and reactivity.

Potassium organotrifluoroborates are highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids. unimelb.edu.au They are generally unreactive under many standard organic reaction conditions but can be readily activated for cross-coupling reactions. The conversion is typically achieved by treating the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). researchgate.net

MIDA boronates are another class of exceptionally stable boronic acid surrogates. sigmaaldrich.com The MIDA ligand forms a dative bond with the boron atom, changing its hybridization from sp² to sp³ and rendering it unreactive in Suzuki-Miyaura cross-coupling reactions. However, the MIDA group can be easily removed under mild aqueous basic conditions to liberate the free boronic acid in situ, enabling its use in iterative cross-coupling strategies. sigmaaldrich.com The conversion of boronic acids to MIDA boronates is typically achieved by condensation with N-methyliminodiacetic acid.

Table 2: Conversion to Other Boron Derivatives

| Derivative | Reagent | Key Features |

|---|---|---|

| Potassium Trifluoroborate | KHF₂ | Crystalline, air-stable solids; stable to chromatography. researchgate.netacs.org |

| MIDA Boronate | N-methyliminodiacetic acid | Exceptionally stable; inert to cross-coupling until deprotected. sigmaaldrich.com |

| Borinic Acid/Ester | Organometallic reagents | Conversion to a species with two B-C bonds. |

| Aminoborane | Amines | Formation of B-N bonds. nih.gov |

Functionalization of the Phenyl Ring

The aromatic ring of 4-tert-Butoxymethylphenylboronic acid can undergo various substitution reactions, allowing for the introduction of additional functional groups. The regiochemical outcome of these reactions is governed by the directing effects of the two existing substituents.

In electrophilic aromatic substitution (EAS), the outcome is determined by the interplay of the directing effects of the boronic acid and the tert-butoxymethyl groups.

Boronic Acid Group [-B(OH)₂]: The trivalent boron atom is electron-deficient and acts as a Lewis acid. It deactivates the aromatic ring by withdrawing electron density through resonance, directing incoming electrophiles to the meta position. pressbooks.pubvaia.com

tert-Butoxymethyl Group [-CH₂O-t-Bu]: This group is an activating, ortho, para-director. The ether oxygen can donate electron density to the ring via resonance, stabilizing the intermediates formed during ortho and para attack. The alkyl portion is weakly activating through an inductive effect.

When an activating, ortho, para-directing group and a deactivating, meta-directing group are present on the same ring, the activating group typically controls the position of substitution. youtube.com Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho to the tert-butoxymethyl group (i.e., C3 and C5).

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(tert-Butoxymethyl)-3-nitrophenylboronic acid |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-(tert-butoxymethyl)phenylboronic acid |

| Sulfonation | Fuming H₂SO₄ | 4-(tert-Butoxymethyl)-3-(sulfo)phenylboronic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-(tert-butoxymethyl)phenylboronic acid |

Halogenation and Subsequent Cross-Coupling

A powerful strategy for further functionalization involves the halogenation of the phenyl ring, followed by a subsequent cross-coupling reaction. tcichemicals.com This multi-step approach allows the introduction of a wide variety of substituents. First, the boronic acid is typically protected as a stable boronate ester (e.g., a pinacol ester) to prevent unwanted side reactions during the subsequent steps. The protected compound is then subjected to halogenation (e.g., bromination or iodination), which, as described above, will occur primarily at the positions ortho to the activating tert-butoxymethyl group.

The resulting aryl halide, which still contains the protected boronic acid moiety, can then participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, or Stille reactions. jyu.fi This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the halogenated position. Finally, deprotection of the boronate ester reveals the free boronic acid, yielding a tri-substituted phenylboronic acid derivative that can be used in a final Suzuki-Miyaura coupling.

Transformations Involving the tert-Butoxymethyl Group

The tert-butoxymethyl group provides an additional site for chemical modification, most commonly through the cleavage of the tert-butyl ether. This group is stable under basic and mildly acidic conditions but can be cleaved under strong acidic conditions to unmask a hydroxymethyl group (-CH₂OH). libretexts.org This transformation is typically achieved using reagents like trifluoroacetic acid (TFA), hydrogen bromide (HBr), or hydrogen iodide (HI). libretexts.orgyoutube.com The reaction proceeds via an Sₙ1 mechanism, involving the formation of a stable tert-butyl carbocation.

The resulting benzyl (B1604629) alcohol derivative, 4-(hydroxymethyl)phenylboronic acid, opens up further synthetic possibilities. The primary alcohol can be oxidized to an aldehyde (-CHO) using mild oxidizing agents or to a carboxylic acid (-COOH) with stronger oxidants. Care must be taken during these transformations, as the boronic acid group can be sensitive to certain oxidative conditions.

Table 4: Representative Transformations of the tert-Butoxymethyl Group

| Reaction | Reagents | Product Functional Group | Notes |

|---|---|---|---|

| Ether Cleavage | TFA, HBr, or HI | -CH₂OH (Hydroxymethyl) | Unmasks a primary alcohol. libretexts.org |

| Oxidation (Mild) | PCC, DMP | -CHO (Aldehyde) | Requires prior cleavage to the alcohol. |

| Oxidation (Strong) | KMnO₄, H₂CrO₄ | -COOH (Carboxylic acid) | Requires prior cleavage to the alcohol. |

| Benzylic Halogenation | NBS, light | -CH(Br)O-t-Bu | Potentially allows for nucleophilic substitution. |

Cleavage of the tert-Butyl Ether

The primary derivatization of this compound involves the cleavage of the tert-butyl ether to yield 4-(hydroxymethyl)phenylboronic acid. This transformation is typically achieved under acidic conditions, which facilitate the removal of the acid-labile tert-butyl group. wikipedia.orglibretexts.org The stability of the tert-butyl carbocation intermediate drives this reaction forward. libretexts.org

A general method for the cleavage of tert-butyl ethers involves treatment with a strong acid such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) in a suitable solvent. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com For substrates sensitive to strong acids, milder Lewis acids like zinc bromide (ZnBr₂) can also be employed. researchgate.net The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion to 4-(hydroxymethyl)phenylboronic acid. sigmaaldrich.comchemicalbook.com

Table 1: Representative Conditions for tert-Butyl Ether Cleavage

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | Common and effective method for acid-labile groups. libretexts.org |

| Hydrochloric Acid (HCl) | Dioxane / Water | Room Temp. to 50 °C | Aqueous conditions can facilitate the reaction. |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (B1210297) | Room Temp. | Can be used for selective deprotection in some cases. researchgate.net |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | A milder Lewis acid alternative. researchgate.net |

The resulting 4-(hydroxymethyl)phenylboronic acid is a valuable intermediate in its own right, widely used in Suzuki-Miyaura cross-coupling reactions to introduce the hydroxymethylphenyl moiety into various molecular scaffolds. sigmaaldrich.comchemicalbook.com

Conversion of the Alkoxy Group to Other Functionalities

Following the deprotection of the tert-butyl ether to reveal the hydroxymethyl group, this benzylic alcohol can be converted into a range of other functional groups, further expanding the synthetic utility of the original boronic acid.

Oxidation to Aldehyde:

The primary alcohol of 4-(hydroxymethyl)phenylboronic acid can be selectively oxidized to the corresponding aldehyde, 4-formylphenylboronic acid. This transformation is a key step in the synthesis of various pharmaceuticals and complex organic molecules. wikipedia.orgsigmaaldrich.com Several mild oxidizing agents can be employed to achieve this conversion while preserving the boronic acid functionality. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used for the oxidation of benzylic alcohols to aldehydes. researchgate.net

The synthesis of 4-formylphenylboronic acid is well-documented, often starting from 4-bromobenzaldehyde, where the aldehyde is first protected as an acetal (B89532) before the introduction of the boronic acid group. wikipedia.org However, the oxidation of 4-(hydroxymethyl)phenylboronic acid provides a direct route to this important building block. Care must be taken to avoid over-oxidation to the carboxylic acid. google.com

Table 2: Conditions for the Oxidation of 4-(Hydroxymethyl)phenylboronic Acid to 4-Formylphenylboronic Acid

| Oxidizing Agent | Solvent | Temperature | Notes |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temp. | Standard reagent for the oxidation of primary alcohols to aldehydes. |

| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform | Room Temp. to Reflux | Selective for the oxidation of benzylic and allylic alcohols. |

| Sodium Hypochlorite (NaOCl) / TEMPO | Dichloromethane (DCM) / Water | 0 °C to Room Temp. | Catalytic and environmentally benign oxidation system. |

Conversion to Halide:

The hydroxymethyl group can also be converted into a halomethyl group, providing a reactive handle for nucleophilic substitution reactions. For instance, treatment of 4-(hydroxymethyl)phenylboronic acid with a chlorinating agent can yield 4-(chloromethyl)phenylboronic acid. A mild and highly chemoselective method for the chlorination of benzylic alcohols utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This method is advantageous as it proceeds under neutral conditions, which is beneficial for preserving the boronic acid moiety. organic-chemistry.org

Table 3: Conditions for the Conversion of the Hydroxymethyl Group to a Halomethyl Group

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO | Anhydrous DMSO | Room Temp. | 4-(Chloromethyl)phenylboronic acid |

| Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | 0 °C to Room Temp. | 4-(Chloromethyl)phenylboronic acid |

| Phosphorus Tribromide (PBr₃) | Diethyl Ether | 0 °C to Room Temp. | 4-(Bromomethyl)phenylboronic acid |

These derivatization strategies significantly broaden the applications of this compound, allowing for its incorporation into a diverse array of complex molecules through subsequent coupling or substitution reactions.

Advanced Characterization and Computational Studies of 4 Tert Butoxymethylphenylboronic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and bonding of 4-tert-Butoxymethylphenylboronic acid. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring would typically appear as two doublets in the region of 7.0-8.0 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons (-CH₂-) of the butoxymethyl group would likely resonate as a singlet around 4.5 ppm. The nine equivalent protons of the tert-butyl group (-(CH₃)₃) would give a sharp singlet at approximately 1.3 ppm. The acidic protons of the boronic acid group (-B(OH)₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For a similar compound, 4-tert-butylphenylboronic acid, the aromatic protons are observed at δ 8.17 (d, 2H) and 7.42-7.54 (m, 2H), with the tert-butyl protons at 1.38 (s, 9H) chemicalbook.com.

¹³C NMR: The carbon NMR spectrum would complement the proton data. One would expect to see signals for the quaternary carbon of the tert-butyl group, the methyl carbons, the methylene carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the carbon atom bonded to the boron atom.

¹¹B NMR: As a compound containing a boron atom, ¹¹B NMR spectroscopy would be particularly informative. The chemical shift of the boron atom would confirm its trivalent state and its bonding environment. Phenylboronic acid itself shows a characteristic signal in the ¹¹B NMR spectrum spectrabase.com.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -B(OH)₂) | ~7.8-8.0 | Doublet |

| Aromatic (ortho to -CH₂O-) | ~7.2-7.4 | Doublet |

| Methylene (-CH₂-) | ~4.5 | Singlet |

| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₇BO₃), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum would also offer structural information. Common fragmentation pathways would likely involve the loss of the tert-butyl group, the butoxymethyl side chain, or water molecules from the boronic acid moiety. For instance, a related compound, p-methylbenzeneboronic acid, has a molecular weight of 135.956 g/mol , and its mass spectrum provides information about its structure through fragmentation nist.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands.

A very broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibrations of the boronic acid group, indicative of hydrogen bonding. The B-O stretching vibration typically appears as a strong band around 1350 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and methylene groups would be seen just below 3000 cm⁻¹. The C-O stretching of the ether linkage is expected in the 1000-1200 cm⁻¹ region. Vibrations associated with the benzene ring (C=C stretching) would appear in the 1450-1600 cm⁻¹ range. Studies on phenylboronic acid and its derivatives confirm these characteristic absorption bands nist.govnih.govresearchgate.net.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Boronic Acid (-OH) | O-H Stretch | 3200-3600 (Broad) |

| Boronic Acid (B-O) | B-O Stretch | ~1350 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the boronic acid groups. In the solid state, phenylboronic acids often form dimeric or polymeric structures through hydrogen bonds. While no crystal structure for the title compound is currently available, the Crystallography Open Database contains the structure for the related 4-tert-butylphenylboronic acid, which can serve as a model for its solid-state behavior nih.gov.

Computational Chemistry and Theoretical Investigations

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for investigating the properties of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations could be employed to predict a variety of properties for this compound.

These calculations can be used to optimize the molecule's geometry, providing theoretical values for bond lengths and angles that can be compared with potential future crystallographic data. Furthermore, DFT can be used to simulate vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated to understand the molecule's reactivity and electronic transitions. Numerous studies have successfully applied DFT methods to investigate the structural and electronic properties of various boronic acid derivatives lodz.plresearchgate.netnih.govaip.org. These studies demonstrate the utility of DFT in predicting geometries, vibrational spectra, and electronic transitions in this class of compounds.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-tert-Butylphenylboronic acid |

| p-Methylbenzeneboronic acid |

Prediction of Reaction Pathways and Transition States

The computational prediction of reaction pathways is a powerful tool for understanding the reactivity and potential synthetic routes involving this compound. nih.gov These methods allow researchers to explore potential chemical transformations, identify intermediates, and determine the energy barriers associated with different reaction routes. nih.gov One common approach involves "guided" exploration of a potential energy surface, where specific chemical bonds or coordinates are systematically changed to simulate the progression of a reaction. nih.gov

This process helps in identifying the most energetically favorable pathway from reactants to products by mapping out the transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial insights into the mechanism of the bond-making and bond-breaking processes. For boronic acids, this could involve predicting the outcomes and intermediates of key reactions like the Suzuki-Miyaura coupling or understanding their stability and decomposition pathways under various conditions. Boronic acid transition state inhibitors (BATSIs), for example, are designed to mimic the tetrahedral transition state of reactions catalyzed by enzymes like serine β-lactamases. researchgate.net By computationally modeling the interaction of this compound in such contexts, its potential as an inhibitor can be assessed by analyzing the stability of the transition state analogue it forms within an enzyme's active site. researchgate.net

The table below illustrates the typical outputs from a computational study on reaction pathways.

| Parameter | Description | Significance for this compound |

| Reactant Energy | The calculated energy of the initial molecule(s). | Establishes the baseline energy for a potential reaction. |

| Transition State Energy | The maximum energy point along the reaction coordinate. | Determines the activation energy required for the reaction to proceed. |

| Product Energy | The calculated energy of the final molecule(s). | Determines if the overall reaction is energetically favorable (exothermic or endothermic). |

| Activation Energy (Ea) | The difference between the transition state energy and reactant energy. | A lower Ea suggests a faster reaction rate. |

| Reaction Energy (ΔE) | The difference between the product energy and reactant energy. | Indicates the overall thermodynamic stability of the products relative to the reactants. |

Electronic Structure Analysis (HOMO/LUMO)

Electronic structure analysis provides fundamental insights into the chemical reactivity and kinetic stability of this compound. Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). thaiscience.infonih.gov The HOMO represents the orbital with the highest energy that is occupied by electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. thaiscience.inforesearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govrasayanjournal.co.in Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov These calculations, typically performed using Density Functional Theory (DFT), can predict the most reactive sites in the molecule. researchgate.net For this compound, the HOMO is likely localized on the phenyl ring, making it susceptible to electrophilic attack, while the LUMO may be associated with the boronic acid moiety, indicating its capacity to accept electrons from a nucleophile.

Several quantum chemical parameters derived from HOMO and LUMO energies help quantify the molecule's reactivity, as detailed in the table below.

| Parameter | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Potential (μ) | μ = -χ | Represents the "escaping tendency" of electrons from a stable system. |

Molecular Docking Studies (e.g., Protein-Ligand Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. researchgate.netnih.gov For this compound, docking studies can elucidate its potential to interact with various enzymes or receptors, providing a hypothesis for its biological activity.

The docking process involves placing the ligand into the binding site of the protein and evaluating the interaction energy using a scoring function. researchgate.net The results can reveal key non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the protein-ligand complex. rasayanjournal.co.in For instance, studies on similar phenylboronic acid derivatives have shown interactions with proteins like the T4 lysozyme (B549824) L99A and oncogene proteins, highlighting the importance of hydrophobic and hydrogen bond interactions for binding. rasayanjournal.co.inresearchgate.net The bulky tert-butyl group in this compound could contribute significantly to hydrophobic interactions within a protein's binding pocket. nih.gov The boronic acid group is known to form reversible covalent bonds with serine residues in the active sites of enzymes, a feature that can be critical for potent inhibition. researchgate.net

A typical output from a molecular docking simulation is summarized in the following table.

| Parameter | Description | Example Finding |

| Binding Affinity (kcal/mol) | An estimation of the binding energy between the ligand and the protein. A more negative value indicates stronger binding. | A value of -7.1 kcal/mol suggests potentially significant binding. rasayanjournal.co.in |

| Interacting Residues | The specific amino acids in the protein's binding site that interact with the ligand. | ALA146, ASP119. rasayanjournal.co.in |

| Type of Interaction | The nature of the chemical bonds stabilizing the complex. | Conventional Hydrogen Bond, C-H Bond, Electrostatic, Hydrophobic. rasayanjournal.co.in |

| Bond Distance (Å) | The distance between interacting atoms of the ligand and the protein. | Hydrogen bond distance of 2.56 Å. rasayanjournal.co.in |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, which is something that static methods like molecular docking cannot capture. mdpi.commdpi.com

For this compound, MD simulations could be employed to study its behavior in different environments, such as in an aqueous solution or when bound to a protein. When used to study a protein-ligand complex identified through docking, an MD simulation can assess the stability of the binding pose over a period of nanoseconds to microseconds. mdpi.com It allows researchers to observe conformational changes in both the ligand and the protein upon binding, the role of solvent molecules (like water) in mediating the interaction, and the persistence of key intermolecular contacts (e.g., hydrogen bonds). mdpi.com This provides a more realistic and dynamic understanding of the binding event and can help refine the results from initial docking studies.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscienceforecastoa.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties, which are represented by numerical values known as molecular descriptors. nih.govajchem-b.com

A QSAR model is typically a mathematical equation that relates these descriptors (e.g., hydrophobicity, electronic properties, steric effects) to a specific activity, such as inhibitory concentration (IC50). ajchem-b.com Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. nih.govyoutube.com For a compound like this compound, a QSAR study would involve synthesizing and testing a series of related analogues with variations in their structure. By calculating various molecular descriptors for each analogue and correlating them with their measured biological activity, a predictive model could be built. This model would help in understanding which structural features of the this compound scaffold are crucial for its activity and guide the design of more potent molecules. nih.gov

Future Directions and Emerging Research Avenues for 4 Tert Butoxymethylphenylboronic Acid

Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally benign synthetic routes for organoboron compounds is a significant focus of contemporary chemical research. For 4-tert-Butoxymethylphenylboronic acid, future research in sustainable synthesis could explore several promising avenues:

Solvent Selection: Traditional methods for synthesizing phenylboronic acids often rely on volatile and potentially hazardous organic solvents. A key area for green chemistry is the investigation of alternative, more sustainable solvent systems. This could include the use of bio-derived solvents, ionic liquids, or even water, where feasible. The choice of a greener solvent can significantly reduce the environmental impact of the synthesis process.

Catalyst Efficiency: Research could focus on developing highly efficient catalytic systems that minimize waste and energy consumption. This might involve exploring earth-abundant metal catalysts as alternatives to precious metals like palladium. Furthermore, designing catalysts that can be easily recovered and reused would contribute to a more circular chemical economy.

Atom Economy: Future synthetic strategies should aim to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This principle of green chemistry minimizes the generation of byproducts and waste.

Energy Efficiency: Investigating reaction conditions that proceed at lower temperatures and pressures, possibly through photochemical or microwave-assisted methods, could significantly reduce the energy footprint of the synthesis.

A comparative look at potential green solvents is presented in the table below:

| Solvent Type | Potential Advantages for Boronic Acid Synthesis | Challenges |

| Bio-derived Solvents (e.g., Cyrene) | Renewable feedstock, biodegradable. | May have different solubility profiles requiring reaction optimization. |

| Ionic Liquids | Low volatility, tunable properties. | Can be expensive, potential toxicity and recovery issues. |

| Water | Abundant, non-toxic, non-flammable. | Reactivity of organometallic intermediates can be a challenge. |

| Supercritical Fluids (e.g., scCO₂) | Gaseous at ambient conditions, easy removal. | Requires specialized high-pressure equipment. |

Novel Catalytic Systems Utilizing this compound

Boronic acids are renowned for their role as coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Future research could investigate the utility of this compound in novel catalytic systems:

Organocatalysis: There is a growing interest in using boronic acids themselves as catalysts for various organic transformations, including amidation and esterification reactions. The Lewis acidic nature of the boron atom can be exploited to activate substrates. Research could explore whether the tert-butoxymethyl group influences the catalytic activity of the boronic acid moiety.

Multicomponent Reactions: The development of one-pot, multicomponent reactions where this compound acts as a key building block or catalyst could offer efficient pathways to complex molecules. These reactions are highly desirable for their operational simplicity and reduced waste generation.

Photoredox Catalysis: The intersection of photoredox catalysis with boronic acid chemistry is a rapidly expanding field. Future studies could explore the use of this compound in light-driven reactions, potentially leading to novel bond formations and molecular architectures.

Exploration in Materials Science and Polymer Chemistry

The incorporation of boronic acids into polymers and materials can impart unique functionalities. For this compound, several research directions in materials science are conceivable:

Functional Polymers: The compound could be used as a monomer or a functionalizing agent to synthesize polymers with specific properties. The tert-butoxymethyl group might influence the solubility, thermal stability, or self-assembly behavior of the resulting polymers.

Sensing Materials: Boronic acids are well-known for their ability to reversibly bind with diols, such as sugars. This property can be harnessed to create sensors. Polymers functionalized with this compound could be investigated for their potential in glucose sensing or other diagnostic applications.

Self-Healing Materials: The dynamic covalent nature of the boronic ester bond can be utilized in the design of self-healing polymers and hydrogels. Research could explore the incorporation of this moiety into polymer networks to create materials that can repair themselves after damage.

The table below outlines potential applications of polymers functionalized with boronic acids:

| Application Area | Rationale for Using Boronic Acid Functionality | Potential Role of the tert-Butoxymethyl Group |

| Biomedical Devices | Biocompatibility, glucose-responsive behavior for insulin (B600854) delivery systems. | May influence the hydrophobicity and biocompatibility of the material. |

| Environmental Remediation | Binding of catechols and other pollutants for water purification. | Could affect the binding affinity and selectivity of the material. |

| Organic Electronics | Potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | May impact the electronic properties and processability of the polymers. |

Advancements in Mechanistic Understanding and Reaction Design

A deeper understanding of the reaction mechanisms involving this compound is crucial for designing more efficient and selective chemical processes.

Suzuki-Miyaura Reaction Insights: While the general mechanism of the Suzuki-Miyaura reaction is well-established, the precise role of substituents on the phenylboronic acid is an area of active research. nih.gov Future studies could employ kinetic and computational methods to elucidate how the tert-butoxymethyl group affects the rates of transmetalation and reductive elimination steps in the catalytic cycle. nih.gov This understanding could lead to the rational design of improved catalysts and reaction conditions.

Computational Modeling: Density Functional Theory (DFT) and other computational tools can provide valuable insights into transition state geometries and reaction energy profiles. Such studies could predict the reactivity of this compound in various transformations and guide experimental efforts.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, could be used to observe and characterize reactive intermediates in reactions involving this compound. This would provide direct evidence for proposed mechanistic pathways.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。